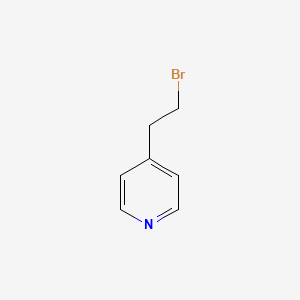

4-(2-Bromoethyl)pyridine

Descripción general

Descripción

4-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromoethyl group is attached to the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(2-Bromoethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-ethylpyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the ethyl group.

Another method involves the reaction of 4-pyridylacetic acid with phosphorus tribromide (PBr3). This reaction converts the carboxylic acid group into a bromoethyl group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, forming functionalized pyridine derivatives.

Key Observations :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved stabilization of transition states .

- Steric hindrance from the pyridine ring slightly reduces reactivity compared to aliphatic bromides .

Elimination Reactions

Dehydrohalogenation of the bromoethyl group produces vinylpyridines, valuable intermediates for further functionalization.

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | Acetonitrile | 60°C | 4-Vinylpyridine | 72% | |

| DBU | THF | 25°C | 4-Vinylpyridine | 88% |

Mechanistic Insight :

- Strong bases like DBU promote E2 elimination , favoring the formation of the thermodynamically stable trans-alkene .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings to construct complex architectures.

Applications :

- Suzuki-Miyaura couplings enable the introduction of aryl groups for drug discovery .

- Sonogashira reactions extend conjugation for materials science applications .

Reductive Transformations

The bromoethyl group can be reduced to an ethyl moiety under controlled conditions.

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF | 0°C → 25°C | 4-Ethylpyridine | 90% | |

| Pd/C, H<sub>2</sub> | MeOH | 25°C, 1 atm | 4-Ethylpyridine | 82% |

Note : Lithium aluminum hydride (LiAlH<sub>4</sub>) provides higher selectivity but requires strict anhydrous conditions .

Oxidation Reactions

The ethyl chain can be oxidized to a ketone or carboxylic acid, though this is less common due to competing pyridine ring oxidation.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | 4-(2-Ketoethyl)pyridine | 45% | |

| RuO<sub>2</sub> | NaIO<sub>4</sub>, CH<sub>3</sub>CN/H<sub>2</sub>O | 4-(Carboxyethyl)pyridine | 38% |

Challenges :

Structural and Reactivity Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Bromoethyl)pyridine serves as a valuable scaffold in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structure allows for the introduction of various functional groups, enhancing the biological activity of synthesized derivatives. Notable applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Mycobacterium tuberculosis .

- Anticancer Compounds : The compound has been studied for its potential in developing anticancer agents. For instance, certain derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting promise in cancer therapy .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the preparation of complex molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it a useful building block for synthesizing:

- Ligands for Metal-Catalyzed Reactions : The compound can be modified to create ligands that enhance catalytic processes in organic reactions .

- Functionalized Polymers : It is also employed in the synthesis of polymers with specific functionalities due to its ability to introduce halogenated pyridine moieties .

Material Science

The unique structure of this compound allows it to be used in material science applications:

- Nanomaterials : The compound can be integrated into nanomaterials for electronic or photonic applications due to its electronic properties.

- Functionalized Coatings : It can be utilized in creating coatings with specific chemical properties, enhancing surface characteristics like hydrophobicity or biocompatibility .

Case Study 1: Antimicrobial Activity

A study evaluated various pyridine derivatives, including this compound, for their antibacterial properties against E. coli. The results indicated that compounds with brominated substituents exhibited enhanced activity compared to their non-brominated counterparts, highlighting the importance of halogenation in medicinal chemistry .

Case Study 2: Anticancer Potential

Research into the cytotoxic effects of this compound derivatives on cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of 4-(2-Bromoethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Comparación Con Compuestos Similares

4-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:

4-(Bromomethyl)pyridine: This compound has a bromomethyl group instead of a bromoethyl group. It undergoes similar reactions but may have different reactivity and selectivity.

2-(Bromoethyl)pyridine: The bromoethyl group is attached to the second position of the pyridine ring. This positional isomer may have different chemical and biological properties.

4-(2-Chloroethyl)pyridine: This compound has a chloroethyl group instead of a bromoethyl group. It may undergo similar reactions but with different reaction rates and conditions.

The uniqueness of this compound lies in its specific reactivity and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4-(2-Bromoethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrN, with a molecular weight of approximately 266.96 g/mol. The compound features a pyridine ring substituted with a bromoethyl group at the 4-position, which enhances its reactivity and versatility in organic synthesis. The presence of both the pyridine ring and the bromoethyl group allows for various nucleophilic substitution reactions, making it a valuable building block for synthesizing diverse organic molecules.

Biological Activity

The biological activity of this compound and its derivatives has been studied extensively, revealing several potential pharmacological effects:

- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 to 12.5 μg/mL, indicating potent antibacterial activity .

- Antifungal Activity : In addition to antibacterial properties, certain derivatives exhibit antifungal activity against species such as Candida albicans and Candida glabrata, with MIC values around 12.5 μg/mL .

- Antitumor Activity : Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, specific derivatives demonstrated significant growth inhibition in esophageal cancer cell lines (KYSE70 and KYSE150), with IC values as low as 0.655 μg/mL after 48 hours of treatment . This suggests that modifications to the bromoethyl moiety can enhance cytotoxicity against cancer cells.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The bromoethyl group can be easily replaced by other functional groups, allowing for the creation of a library of derivatives with modified biological activities.

Example Synthesis Pathway

- Starting Material : Pyridine.

- Reagents : Bromoethane in the presence of a base (e.g., potassium carbonate).

- Reaction Conditions : Heat under reflux conditions.

- Product : this compound.

Research Findings

Several studies have reported on the biological activities of compounds related to this compound:

| Activity | Tested Strains/Cells | Results (MIC/IC50) |

|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC = 6.25–12.5 μg/mL |

| Antifungal | C. albicans, C. glabrata | MIC = 12.5 μg/mL |

| Antitumor | KYSE70, KYSE150 (esophageal cancer cells) | IC50 = 0.655 μg/mL (48 h) |

Case Studies

- Antimicrobial Evaluation : A study synthesized various pyridine derivatives, including those based on this compound, which were tested against a panel of bacterial strains. The results indicated that modifications to the bromoethyl group significantly influenced antibacterial potency .

- Cytotoxicity Studies : Another research effort focused on the anticancer properties of pyridine derivatives, demonstrating that specific modifications could lead to enhanced cytotoxic effects against cancer cell lines, providing insights into structure-activity relationships (SARs) .

Propiedades

IUPAC Name |

4-(2-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYPEPZGVKJBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590950 | |

| Record name | 4-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39232-05-8 | |

| Record name | 4-(2-Bromoethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.